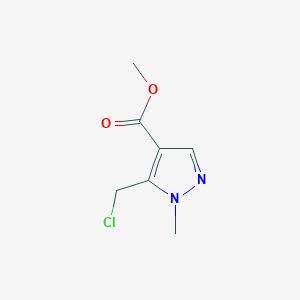

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.

Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Methyl 5-(iodomethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features:

- Chloromethyl Group : Enhances reactivity and potential for nucleophilic substitution.

- Methyl Group : Contributes to the stability and solubility of the compound.

- Carboxylate Ester : Imparts acidic properties and potential for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves chloromethylation of a precursor compound, such as methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate. The chloromethylation reaction can be facilitated using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazole family exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to antimicrobial effects, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals was assessed using the DPPH assay, yielding an IC50 value of 25 µg/mL. This activity indicates its potential use in formulations aimed at reducing oxidative stress.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, leading to the formation of more biologically active derivatives.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in microbial metabolism or oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant properties of this pyrazole derivative revealed that it effectively reduced lipid peroxidation in vitro. This suggests its potential application in preventing oxidative damage in biological systems, particularly in conditions associated with oxidative stress.

Properties

IUPAC Name |

methyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLSPEDZNNIRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.